

Comparative analysis of Celangulin IV and Celangulin V bioactivity

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Compound of Interest

Compound Name: Celangulin

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Comparative Bioactivity Analysis: Celangulin IV vs. Celangulin V

A deep dive into the insecticidal, antifungal, and antitumor properties of two potent sesquiterpenoid esters from *Celastrus angulatus*.

Celangulin IV and **Celangulin** V, two structurally related β -dihydroagarofuran sesquiterpenoid polyol esters isolated from the root bark of *Celastrus angulatus*, have garnered significant interest for their potent biological activities. This guide provides a comprehensive comparative analysis of their bioactivities, focusing on their insecticidal properties, for which the most substantial data is available. While reports suggest potential antitumor activity for this class of compounds, specific experimental data for **Celangulin** IV and V remains limited. There is currently a notable lack of research on their antifungal activities.

Chemical Structures

Celangulin IV and V share a common β -dihydroagarofuran core but differ in the arrangement of their ester functional groups.

Celangulin IV: 1 β , 2 β , 6 α , 8 β -tetraacetoxy-9 β -benzoyloxy-12-isobutanoyloxy-4 α -hydroxy- β -dihydroagarofuran.

Celangulin V: 2 β , 8 α -diacetoxy-9 β -benzoyloxy-1 β , 12-diisobutanoyloxy-4 α , and 6 α -dihydroxy- β -dihydroagarofuran.[1] The molecular formula for **Celangulin V** is C₃₄H₄₆O₁₃.

Comparative Insecticidal Activity

Both **Celangulin IV** and **Celangulin V** exhibit significant insecticidal activity, particularly against the Oriental armyworm, *Mythimna separata*. However, their primary molecular targets and potency differ, suggesting distinct mechanisms of action.

Mechanism of Action:

- **Celangulin IV** primarily targets the Na⁺/K⁺-ATPase (sodium-potassium pump) in the insect nervous system.[2][3] Inhibition of this enzyme disrupts the ion gradients across neuronal membranes, leading to impaired nerve function and paralysis.
- **Celangulin V** acts on the V-ATPase (vacuolar-type H⁺-ATPase) located in the midgut of insect larvae.[1][4][5][6][7][8] By inhibiting this proton pump, **Celangulin V** disrupts the electrochemical gradient across the midgut epithelium, leading to impaired nutrient absorption, ion imbalance, and ultimately, cell death and gut paralysis.

Quantitative Comparison of Insecticidal Bioactivity:

The following table summarizes the available quantitative data on the insecticidal activity of **Celangulin IV** and **Celangulin V** against *Mythimna separata*.

Bioassay	Compound	Concentration/ Dose	Effect	Reference
Na+/K+-ATPase Inhibition (in vitro)	Celangulin IV	400 mg/liter	40.36% inhibition of brain Na+/K+- ATPase	[2]
Celangulin V	400 mg/liter	3.60% inhibition of brain Na+/K+- ATPase	[2]	
Na+/K+-ATPase Inhibition (in vivo)	Celangulin IV	25 mg/liter	32.39% - 37.73% inhibition of brain Na+/K+-ATPase	[2]
Celangulin V	25 mg/liter	10.57% - 18.70% inhibition of brain Na+/K+-ATPase	[2]	
Stomach Toxicity (KD50)	Celangulin V	301.0 µg/g	Knockdown dose for 50% of the population	[8]

Note: A direct comparison of LC50 or LD50 values from a single study for both compounds was not available in the reviewed literature.

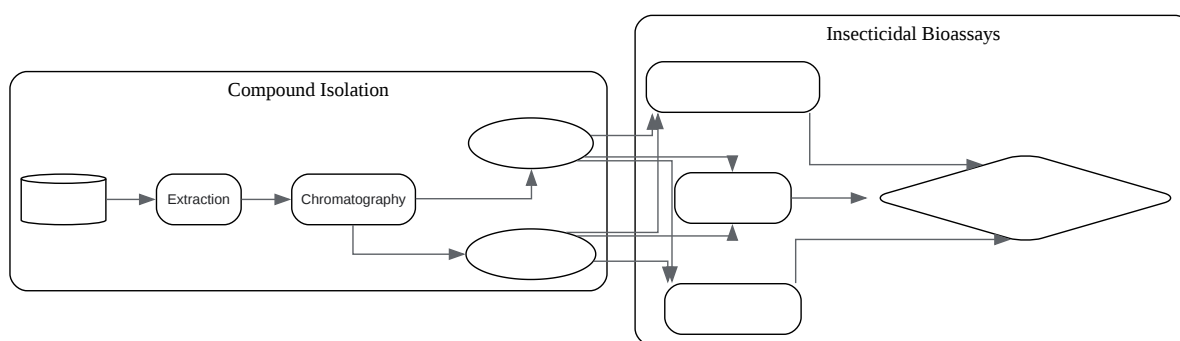
The data clearly indicates that **Celangulin IV** is a significantly more potent inhibitor of Na+/K+-ATPase than **Celangulin V**. [2] In contrast, the primary insecticidal action of **Celangulin V** is attributed to its potent inhibition of V-ATPase in the insect midgut.

Antifungal and Antitumor Activity

There is a significant lack of published experimental data specifically detailing the antifungal and antitumor activities of **Celangulin IV** and **Celangulin V**. While some studies on related dihydroagarofuran sesquiterpenoids suggest potential antitumor properties, direct evidence for these two specific compounds is not yet available. Further research is required to explore these potential bioactivities.

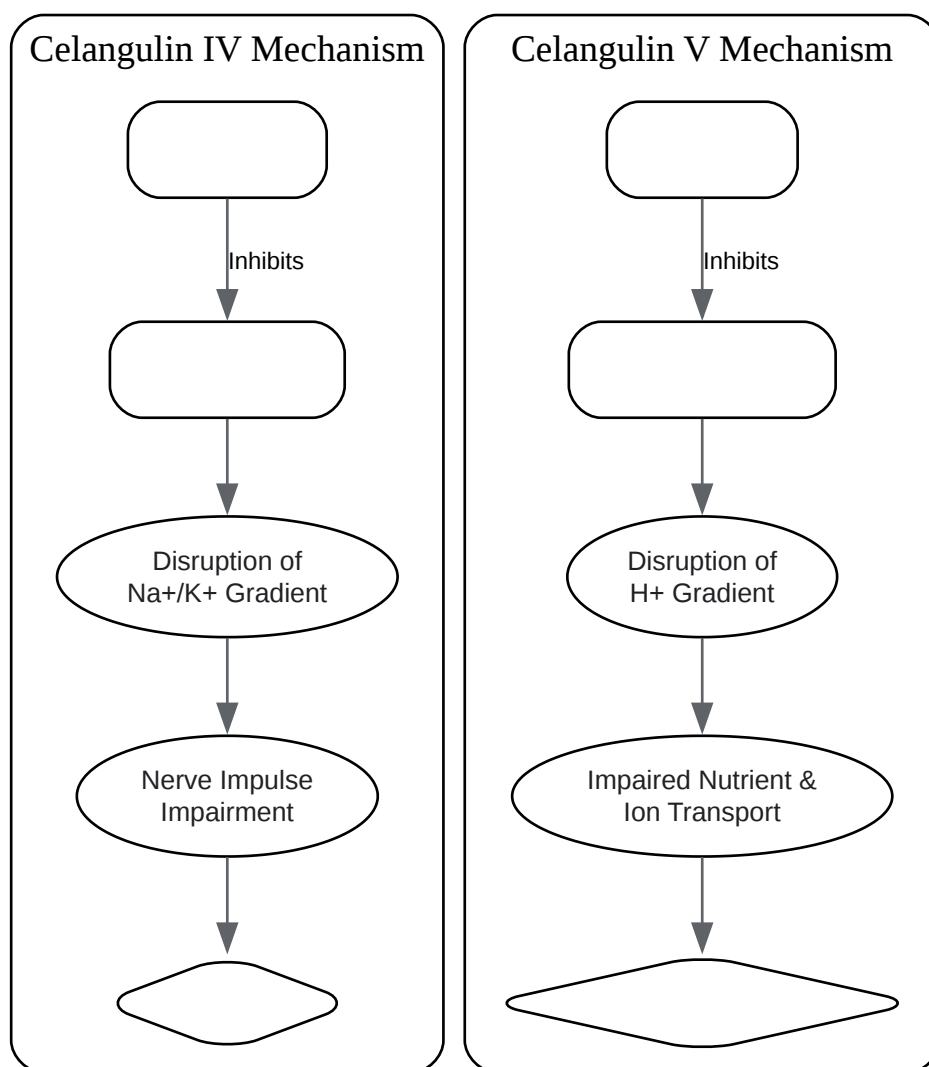
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches used to characterize the bioactivities of **Celanguin** IV and V, the following diagrams illustrate the key signaling pathways and experimental workflows.



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Fig. 1: General workflow for isolation and insecticidal bioassay.



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Fig. 2: Contrasting mechanisms of insecticidal action.

Experimental Protocols

Insecticidal Bioassay: Leaf Dip Method (for *Mythimna separata*)

- Preparation of Test Solutions: **Celangulin IV** and **Celangulin V** are dissolved in a suitable solvent (e.g., acetone) to create a series of graded concentrations.
- Leaf Treatment: Fresh cabbage or corn leaves are cut into discs and dipped into the test solutions for a specified time (e.g., 10-30 seconds). Control leaves are dipped in the solvent

alone. The leaves are then allowed to air dry.

- **Insect Exposure:** Third-instar larvae of *Mythimna separata* are placed in petri dishes containing the treated leaves.
- **Observation:** Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
- **Data Analysis:** The mortality data is subjected to probit analysis to determine the median lethal concentration (LC50).

Enzyme Activity Assays

Na⁺/K⁺-ATPase Activity Assay (from Insect Brain)

- **Preparation of Brain Homogenate:**
 - Brains from fifth-instar *Mythimna separata* larvae are dissected in ice-cold saline solution.
 - The brains are homogenized in a cold buffer (e.g., 0.25 M sucrose, 5 mM EDTA, 30 mM Tris-HCl, pH 7.4).
 - The homogenate is centrifuged at a low speed to remove debris, and the supernatant is used as the enzyme source.
- **Assay Procedure:**
 - The reaction mixture contains buffer, MgCl₂, NaCl, KCl, and ATP. A parallel reaction is set up containing ouabain, a specific inhibitor of Na⁺/K⁺-ATPase.
 - The reaction is initiated by adding the brain homogenate and incubated at 37°C.
 - The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
 - Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

V-ATPase Activity Assay (from Insect Midgut Brush Border Membrane Vesicles - BBMV)

- Preparation of Midgut BBMV:
 - Midguts from fifth-instar *Mythimna separata* larvae are dissected in an ice-cold isolation buffer.
 - The midguts are homogenized, and BBMV are prepared by a differential centrifugation method involving magnesium chloride precipitation.
 - The final pellet containing the BBMV is resuspended in a suitable buffer.
- Assay Procedure:
 - The assay measures the ATP-dependent proton pumping activity of the V-ATPase.
 - The BBMV are incubated in a buffer containing a pH-sensitive fluorescent probe (e.g., acridine orange).
 - The addition of ATP initiates proton transport into the vesicles, causing a quench in the fluorescence of the probe.
 - The rate of fluorescence quenching is proportional to the V-ATPase activity. The specificity of the assay is confirmed by using known V-ATPase inhibitors like bafilomycin A1.

Conclusion

Celangulin IV and **Celangulin V** are potent insecticidal compounds with distinct mechanisms of action. **Celangulin IV** acts as a neurotoxin by inhibiting Na⁺/K⁺-ATPase, while **Celangulin V** targets the digestive system through the inhibition of V-ATPase in the midgut. The available data suggests that **Celangulin IV** is a more effective inhibitor of Na⁺/K⁺-ATPase. A comprehensive comparison of their overall insecticidal potency would benefit from direct comparative studies determining their LC50 or LD50 values under identical conditions. The exploration of their potential antifungal and antitumor activities represents a promising area for future research.

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